molecular formula C5H10ClN3O2 B2729448 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride CAS No. 2193058-89-6

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

Cat. No.: B2729448
CAS No.: 2193058-89-6
M. Wt: 179.6
InChI Key: PLNQWUIGPXYIKL-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

What sets 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQWUIGPXYIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193058-89-6
Record name 2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride
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